molecular formula C3Cl3N3 B141328 Cyanuric chloride-13C3 CAS No. 286013-07-8

Cyanuric chloride-13C3

Cat. No.: B141328
CAS No.: 286013-07-8
M. Wt: 187.39 g/mol
InChI Key: MGNCLNQXLYJVJD-VMIGTVKRSA-N
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Description

Cyanuric chloride-13C3, also known as 2,4,6-Trichloro-1,3,5-triazine-13C3, is an isotopically labeled compound where three carbon atoms are replaced with carbon-13 isotopes. This compound is a derivative of cyanuric chloride, a chlorinated triazine, and is primarily used in scientific research due to its unique isotopic labeling.

Mechanism of Action

Target of Action

Cyanuric chloride-13C3 is a chemically labeled variant of cyanuric chloride, a compound that has been utilized in the development of new synthetic lipid compounds . The primary targets of this compound are these lipid compounds, which can form nanoparticles and be used in various biological applications, including gene delivery and immunization .

Mode of Action

This compound interacts with its targets by serving as a chemoselective linker due to the thermally controlled reactivity of its three electrophilic carbons . This allows it to be incorporated into target molecules, enabling the monitoring of their fate and interactions within biological or chemical systems .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of lipid compounds . It has been used to create diverse lipid compounds, which can encapsulate drugs, genes, and peptides . These lipid compounds can then be used in various biological applications, such as gene delivery and immunization .

Pharmacokinetics

The use of stable isotopes like 13c has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the formation of new synthetic lipid compounds that can form nanoparticles . These nanoparticles can remain stable for at least one month and can be used for various biological applications . For instance, these lipids are capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of water. This compound is stable under normal conditions but may decompose under high temperatures or in the presence of strong oxidizing agents . It is also hygroscopic and should be stored away from water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanuric chloride-13C3 typically involves the chlorination of isotopically labeled cyanuric acid-13C3. The process begins with the preparation of cyanuric acid-13C3 from carbon-13 labeled urea. The cyanuric acid-13C3 is then chlorinated using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents .

Industrial Production Methods: Industrial production of this compound follows a similar route but on a larger scale. The process involves the trimerization of isotopically labeled cyanogen chloride-13C3 in the presence of a carbon catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: Cyanuric chloride-13C3 undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the presence of reactive chlorine atoms. These reactions include:

Common Reagents and Conditions:

Major Products:

    Melamine Derivatives: Formed from reactions with amines.

    Esters and Thioesters: Formed from reactions with alcohols and thiols.

    Cyanuric Acid-13C3: Formed from hydrolysis.

Scientific Research Applications

Cyanuric chloride-13C3 is extensively used in various scientific research fields due to its isotopic labeling:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing studies and mechanistic investigations. Its reactivity and ability to form various derivatives further enhance its utility in scientific research .

Properties

IUPAC Name

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNCLNQXLYJVJD-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583894
Record name 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-07-8
Record name 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-07-8
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